molecular formula C17H19FN2O3 B5038755 N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE

N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE

Cat. No.: B5038755
M. Wt: 318.34 g/mol
InChI Key: PJMVGAAHEHTATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE is a synthetic compound that belongs to the class of phthalimide derivatives.

Preparation Methods

The synthesis of N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE typically involves the reaction of phthalic anhydride with appropriate amines. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may also involve steps like heating and purification through recrystallization .

Chemical Reactions Analysis

N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, binding to receptors, and altering cellular signaling processes .

Comparison with Similar Compounds

N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE can be compared with other phthalimide derivatives, such as:

Properties

IUPAC Name

N-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-11(21)19(13-8-6-12(18)7-9-13)10-20-16(22)14-4-2-3-5-15(14)17(20)23/h6-9,14-15H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMVGAAHEHTATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CN1C(=O)C2CCCCC2C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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